molecular formula C5H13NO2 B1677425 2-(2-Methoxyethoxy)ethanamine CAS No. 31576-51-9

2-(2-Methoxyethoxy)ethanamine

Cat. No.: B1677425
CAS No.: 31576-51-9
M. Wt: 119.16 g/mol
InChI Key: QWCGXANSAOXRFE-UHFFFAOYSA-N
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Description

m-PEG2-Amine: , also known as 2-(2-methoxyethoxy)ethanamine, is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is characterized by the presence of a methoxy group and an amino group at opposite ends of the molecule. This compound is widely used in various scientific and industrial applications due to its unique properties, such as increased solubility in aqueous media and reactivity with various functional groups .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of N-hydroxysuccinimide (NHS) esters, which react with primary amine groups under nucleophilic attack, forming amide bonds and releasing NHS . The reaction conditions usually involve a pH range of 7-9.

Industrial Production Methods: In industrial settings, the production of m-PEG2-Amine involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving multiple purification steps such as chromatography and crystallization to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: m-PEG2-Amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Carboxylic Acids and Activated Esters: These reagents are commonly used in substitution reactions to form amide bonds.

    Carbonyl Compounds: Ketones and aldehydes are used in reductive amination reactions.

Major Products: The major products formed from these reactions include amide derivatives and secondary amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry: m-PEG2-Amine is used as a linker in the synthesis of various compounds, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Its ability to increase solubility and reactivity makes it valuable in chemical synthesis .

Biology: In biological research, m-PEG2-Amine is used to modify proteins and peptides through PEGylation, which enhances their solubility, stability, and bioavailability. This modification is crucial for developing therapeutic proteins and peptides .

Medicine: m-PEG2-Amine is used in the development of drug delivery systems, particularly in the synthesis of ADCs. These conjugates improve the targeted delivery of cytotoxic drugs to cancer cells, minimizing side effects and enhancing therapeutic efficacy .

Industry: In industrial applications, m-PEG2-Amine is used as a crosslinker and a solubilizing agent in various formulations, including cosmetics and pharmaceuticals .

Mechanism of Action

The mechanism of action of m-PEG2-Amine involves its ability to form stable covalent bonds with various functional groups. In the context of ADCs, m-PEG2-Amine acts as a linker that attaches the cytotoxic drug to the antibody. This linkage ensures the targeted delivery of the drug to cancer cells, where it exerts its cytotoxic effects by disrupting cellular processes .

Comparison with Similar Compounds

Properties

IUPAC Name

2-(2-methoxyethoxy)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO2/c1-7-4-5-8-3-2-6/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWCGXANSAOXRFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

80506-64-5
Record name Aminopoly(ethylene glycol) methyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80506-64-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID90334386
Record name 2-(2-methoxyethoxy)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90334386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31576-51-9
Record name 2-(2-Methoxyethoxy)ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31576-51-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-methoxyethoxy)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90334386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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